Phenylethynylmagnesium bromide

Catalog No.
S1899156
CAS No.
6738-06-3
M.F
C8H5BrMg
M. Wt
205.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylethynylmagnesium bromide

CAS Number

6738-06-3

Product Name

Phenylethynylmagnesium bromide

IUPAC Name

magnesium;ethynylbenzene;bromide

Molecular Formula

C8H5BrMg

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

JGPDOURHDDKDEZ-UHFFFAOYSA-M

SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Carbonyl Addition Reactions

PEMBr reacts readily with carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction allows for the introduction of the phenylethynyl moiety at the carbonyl carbon, leading to the formation of various functionalities such as:

  • Alkynols: Reaction with aldehydes and ketones yields propargylic alcohols with a triple bond adjacent to the hydroxyl group [].
  • Enynes: When PEMBr reacts with α,β-unsaturated carbonyl compounds, it leads to the formation of conjugated enynes containing two alternating double and triple bonds [].

Synthesis of Alkynes

PEMBr can be employed in the synthesis of terminal alkynes through a reaction with various electrophiles. For instance, treatment with alkyl halides results in the formation of substituted alkynes with a phenylethynyl group at one end [].

Phenylethynylmagnesium bromide is an organomagnesium compound with the chemical formula C8H5BrMg\text{C}_8\text{H}_5\text{BrMg}. It is classified as a Grignard reagent and is characterized by its reactivity, particularly with electrophiles. The compound is typically prepared as a solution in tetrahydrofuran, a common solvent for Grignard reagents, which allows it to remain stable under controlled conditions. Phenylethynylmagnesium bromide is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when treated with aldehydes or ketones, it yields corresponding alcohols after hydrolysis.
  • Coupling Reactions: The compound can engage in coupling reactions with halides, leading to the formation of substituted acetylenes. For example, it has been reported to react with thionyl chloride, resulting in novel coupling products .
  • Formation of Propargyl Compounds: In the presence of zinc bromide, it can undergo rearrangements to produce propargyl or allenyl derivatives .

Phenylethynylmagnesium bromide is synthesized through the reaction of phenylacetylene with magnesium bromide in an anhydrous solvent such as tetrahydrofuran. The typical procedure involves:

  • Setting up a reaction apparatus with a four-necked flask equipped with a mechanical stirrer and reflux condenser.
  • Adding magnesium turnings to tetrahydrofuran under inert atmosphere conditions.
  • Gradually introducing phenylacetylene while maintaining stirring and temperature control.
  • Allowing the reaction to proceed until completion, after which the product can be isolated and characterized .

Phenylethynylmagnesium bromide finds utility in various applications:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound can be used to develop new materials through polymerization processes.
  • Chemical Research: It is employed in studies exploring new coupling reactions and methodologies in organic synthesis.

Interaction studies involving phenylethynylmagnesium bromide primarily focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to form new carbon-carbon bonds makes it a valuable reagent in synthetic organic chemistry. Additionally, studies have shown that it reacts vigorously with moisture and air, necessitating careful handling under inert conditions to prevent degradation or hazardous reactions .

Phenylethynylmagnesium bromide shares similarities with other organomagnesium compounds but also exhibits unique properties due to its ethynyl group. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Phenylmagnesium bromideC6H5BrMg\text{C}_6\text{H}_5\text{BrMg}Standard Grignard reagent; less reactive than phenylethynyl derivative.
Ethynylmagnesium bromideC2H3BrMg\text{C}_2\text{H}_3\text{BrMg}Contains only ethynyl group; used for simpler coupling reactions.
Styrylmagnesium bromideC8H7BrMg\text{C}_8\text{H}_7\text{BrMg}Similar reactivity; used for synthesizing styryl derivatives.

Uniqueness: Phenylethynylmagnesium bromide's ethynyl group enhances its nucleophilicity compared to simpler Grignard reagents, allowing for more diverse synthetic applications, particularly in forming acetylenic compounds.

Dates

Modify: 2023-08-16

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